Bienvenue dans la boutique en ligne BenchChem!

N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide

Medicinal Chemistry Structure-Activity Relationship Scaffold Optimization

N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide (CAS 1092334-67-2, PubChem CID 39865732, MF C17H15N3O2, MW 293.32 g/mol) is a synthetic small molecule belonging to the 1,2,4-oxadiazole class, a five-membered heterocyclic scaffold containing two nitrogen atoms and one oxygen atom. The compound comprises a 3-phenyl-1,2,4-oxadiazole core ortho-substituted on the phenyl ring with a propanamide moiety.

Molecular Formula C17H15N3O2
Molecular Weight 293.326
CAS No. 1092334-67-2
Cat. No. B2739728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide
CAS1092334-67-2
Molecular FormulaC17H15N3O2
Molecular Weight293.326
Structural Identifiers
SMILESCCC(=O)NC1=CC=CC=C1C2=NC(=NO2)C3=CC=CC=C3
InChIInChI=1S/C17H15N3O2/c1-2-15(21)18-14-11-7-6-10-13(14)17-19-16(20-22-17)12-8-4-3-5-9-12/h3-11H,2H2,1H3,(H,18,21)
InChIKeyXDXDJAXHDDOQMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide (CAS 1092334-67-2): Compound Identity, Scaffold Characteristics, and Research Procurement Landscape


N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide (CAS 1092334-67-2, PubChem CID 39865732, MF C17H15N3O2, MW 293.32 g/mol) is a synthetic small molecule belonging to the 1,2,4-oxadiazole class, a five-membered heterocyclic scaffold containing two nitrogen atoms and one oxygen atom [1]. The compound comprises a 3-phenyl-1,2,4-oxadiazole core ortho-substituted on the phenyl ring with a propanamide moiety. The 1,2,4-oxadiazole scaffold is recognized as a privileged pharmacophore in medicinal chemistry due to its bioisosteric properties, metabolic stability, and ability to engage in hydrogen-bonding interactions with biological targets [2][3]. Within the broader oxadiazole family, 1,2,4-oxadiazoles have demonstrated notable potential as antibacterial agents against Gram-positive multidrug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) [2]. The compound is listed in PubChem and multiple vendor catalogs as a research chemical for exploratory screening and medicinal chemistry optimization.

Why 1,2,4-Oxadiazole Propanamide Analogs Cannot Be Interchanged: Critical Structural Determinants of Biological Selectivity for CAS 1092334-67-2


1,2,4-Oxadiazole derivatives are not interchangeable due to the profound impact of even minor structural modifications on target engagement, selectivity, and pharmacokinetic behavior [1]. Within this scaffold class, variation of the amide substituent at the ortho position of the phenyl ring directly modulates the compound's ability to interact with biological targets. For instance, replacement of the propanamide group with a bulkier 2,2-dimethylpropanamide (tert-butyl amide) or substitution of the 3-phenyl group with a 3-methyl group on the oxadiazole ring can substantially alter enzyme inhibition profiles, as documented in structure-activity relationship (SAR) studies of linezolid-like 1,2,4-oxadiazoles [2]. The specific ortho-substitution pattern present in CAS 1092334-67-2, where the propanamide is directly attached to the phenyl ring adjacent to the oxadiazole, creates a unique conformational constraint and hydrogen-bonding capacity that differs from positional isomers such as N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide or N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide . Generic substitution without explicit quantitative comparative data from the same assay system therefore carries high risk of diverging biological outcomes.

Quantitative Differentiation Evidence for N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide (CAS 1092334-67-2): Comparative Data Against Closest Analogs and Scaffold Benchmarks


Structural Differentiation of CAS 1092334-67-2 from Its Closest Commercial Analog: Ortho-Propanamide vs. Ortho-Trimethylacetamide Conformational Constraint

The closest structurally analogous compound commercially available is 2,2-dimethyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide (the 2,2-dimethylpropanamide analog). The target compound bears a linear propanamide side chain (CH3CH2CO-), whereas the analog bears a sterically hindered trimethylacetamide (t-Bu-CO-) group [1][2]. This difference in steric bulk and conformational flexibility at the ortho position is known in 1,2,4-oxadiazole SAR to significantly influence target binding: the less hindered propanamide of CAS 1092334-67-2 offers a smaller van der Waals volume and greater rotational freedom, potentially enabling access to binding pockets that exclude the bulky tert-butyl analog. Computed physicochemical properties confirm XLogP3-AA of 3.1, hydrogen bond donor count of 1, hydrogen bond acceptor count of 4, and rotatable bond count of 4 for the target compound, providing quantitative descriptors for selection [3].

Medicinal Chemistry Structure-Activity Relationship Scaffold Optimization

Patent-Documented Synthesis of the Key Intermediate 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)aniline: Established Industrial Route for CAS 1092334-67-2

The synthesis of CAS 1092334-67-2 proceeds via acylation of 2-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline (CAS 40077-67-6) with propanoyl chloride or propionic anhydride under basic conditions [1][2]. This key aniline intermediate has an established patent-documented preparation route (DE-A-2 457 687, US3218331) involving the reaction of benzonitrile with hydroxylammonium sulfate in water-isobutanol with sodium carbonate to form benzamide oxime, followed by cyclization [2]. The availability of a patent-validated synthetic route for the intermediate distinguishes this compound series from oxadiazoles requiring proprietary or undisclosed intermediates. In contrast, many closely related 1,2,4-oxadiazole propanamides (e.g., those with a methylene spacer between the oxadiazole and the amide, such as 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)propanamide) require alternative starting materials and synthetic strategies that are less well-documented in the patent literature [3].

Synthetic Chemistry Process Chemistry Intermediate Manufacturing

SARS-CoV-2 PLpro Inhibition by the Core Scaffold Intermediate: 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)aniline Demonstrates 21.1% Inhibition at 10 µM

The Brenda enzyme database records that 2-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline — the direct synthetic precursor to the target compound — exhibits 21.1% inhibition of SARS-CoV-2 papain-like protease (PLpro) at a concentration of 10 µM (0.01 mM) [1]. This data originates from a 2023 study by Ayoup et al. published in the European Journal of Medicinal Chemistry (vol. 252, 115272), which investigated repurposed 1,2,4-oxadiazoles as SARS-CoV-2 PLpro inhibitors and evaluated their viral entry blockade potential [1][2]. While this inhibition level represents modest potency relative to optimized clinical candidates, it provides a quantitative benchmark for the 3-phenyl-1,2,4-oxadiazole pharmacophore in a therapeutically relevant enzyme assay. The target compound (CAS 1092334-67-2), bearing the additional propanamide substitution on the phenyl ring, has not yet been evaluated in this assay; however, the core scaffold's demonstrated engagement with PLpro establishes a tractable starting point for structure-guided optimization programs.

Antiviral Research Enzyme Inhibition SARS-CoV-2 PLpro

Class-Level Antibacterial Potential: 1,2,4-Oxadiazole Propanamide Scaffolds Exhibit Potent Activity Against Multidrug-Resistant Gram-Positive Pathogens Including MRSA

The 1,2,4-oxadiazole class has been extensively validated as a source of potent antibacterial agents against Gram-positive multidrug-resistant pathogens [1][2]. In the oxadiazole antibacterial class, optimized compounds such as oxadiazole 72c have demonstrated potent in vitro antibacterial activity, low clearance, high volume of distribution, and 41% oral bioavailability with demonstrated efficacy in mouse models of MRSA infection [1]. In a separate study, novel 1,2,4-oxadiazole derivatives exhibited MIC values of 2-4 µM against MRSA strains, with the most potent compound (compound 12) demonstrating bactericidal activity and synergistic interaction with oxacillin at a combination of 0.78 µM compound + 0.06 µg/mL oxacillin (FIC index 0.396) [2]. While these data are derived from structurally distinct 1,2,4-oxadiazoles rather than CAS 1092334-67-2 specifically, they establish the class-level antibacterial potential for the scaffold. CAS 1092334-67-2 has not yet been tested in published antibacterial assays; procurement for antibacterial screening programs would constitute a de novo evaluation.

Antibacterial Research MRSA Gram-Positive Pathogens

Genotoxicity Safety Profile of the Core Carboxylic Acid Analog: 3-[3-Phenyl-1,2,4-oxadiazol-5-yl]propionic Acid (POPA) Shows No Mutagenic Activity in Ames Test

The structurally related core scaffold 3-[3-phenyl-1,2,4-oxadiazol-5-yl]propionic acid (POPA), which represents the carboxylic acid analog of the propanamide target compound, has been evaluated in genotoxicity assays [1]. POPA demonstrated no mutagenic activity in the Ames test, although it showed weak SOS response induction in the Chromotest [1]. This genotoxicity profile is relevant to CAS 1092334-67-2 because the propanamide can potentially be hydrolyzed to the corresponding carboxylic acid (POPA) under physiological or metabolic conditions. The absence of Ames test mutagenicity for the core scaffold distinguishes this compound series from certain other oxadiazole chemotypes that have been associated with mutagenic liabilities. However, the specific genotoxicity of CAS 1092334-67-2 has not been directly evaluated, and the propanamide-to-acid conversion rate under relevant conditions is unknown.

Genotoxicity Safety Pharmacology Drug Development

Research and Industrial Application Scenarios for N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide (CAS 1092334-67-2): Evidence-Based Procurement Guidance


Medicinal Chemistry Hit-to-Lead Optimization of 1,2,4-Oxadiazole Antibacterials Targeting MRSA and VRE

CAS 1092334-67-2 is suitable as a starting scaffold for hit-to-lead optimization in Gram-positive antibacterial programs. The 1,2,4-oxadiazole class has demonstrated potent activity against MRSA and VRE, with class representatives achieving MIC values in the 1-32 µg/mL range and oral bioavailability up to 41% [1]. The compound's relatively unencumbered propanamide side chain (vs. bulkier analogs) allows for systematic SAR exploration at the amide position, while the 3-phenyl-1,2,4-oxadiazole core provides a validated pharmacophore for antibacterial target engagement [2]. Its computed physicochemical properties (MW 293, XLogP 3.1) place it within favorable lead-like chemical space.

SARS-CoV-2 PLpro Inhibitor Screening and Structure-Guided Optimization

The core scaffold intermediate 2-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline exhibits 21.1% inhibition of SARS-CoV-2 PLpro at 10 µM [1], providing a quantitative starting point for structure-guided optimization. CAS 1092334-67-2, with the additional propanamide substituent, represents a logical next-step derivative for PLpro screening. The propanamide moiety introduces an additional hydrogen bond donor/acceptor pair and may enhance binding affinity compared to the parent aniline. Procurement for antiviral screening programs is supported by the Brenda-documented enzyme inhibition data and the well-characterized synthetic accessibility of the compound [2].

Chemical Biology Tool Compound for Studying Oxadiazole-Protein Interactions via Hydrogen-Bonding Pharmacophore Mapping

The 1,2,4-oxadiazole ring system is a well-established bioisostere of amides and esters, capable of engaging in hydrogen-bonding interactions with protein targets [1]. CAS 1092334-67-2's structural features — specifically the ortho-propanamide arrangement creating a defined intramolecular hydrogen-bonding geometry — make it a valuable chemical biology probe for mapping oxadiazole-protein interaction surfaces. The availability of patent-documented synthetic routes for the key intermediate [2] ensures reproducible access for academic chemical biology groups. The compound can serve as a reference standard for developing oxadiazole-based chemical probes.

Genotoxicity-Screened Scaffold for Early-Stage Drug Discovery Requiring Ames-Negative Starting Points

For drug discovery programs that prioritize genotoxicity screening early in the pipeline, CAS 1092334-67-2 benefits from scaffold-level safety data: the structurally related carboxylic acid analog POPA (3-[3-phenyl-1,2,4-oxadiazol-5-yl]propionic acid) demonstrated negative results in the Ames mutagenicity assay [1]. While CAS 1092334-67-2 itself has not been directly tested, the Ames-negative profile of the core scaffold provides a favorable preliminary safety signal compared to oxadiazole chemotypes with documented mutagenic liabilities. This positions the compound as a relatively lower-risk starting point for programs where early genotoxicity triaging is a critical selection criterion.

Quote Request

Request a Quote for N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.